4-(thiophen-2-yl)benzene-1,2-diamine
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Overview
Description
4-(thiophen-2-yl)benzene-1,2-diamine is a chemical compound with the CAS Number: 471239-63-1 . It has a molecular weight of 191.28 and its IUPAC name is 4-(1H-1lambda3-thiophen-2-yl)benzene-1,2-diamine .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of 4-thienyl-2-nitroaniline and 10% Pd/C in anhydrous ethanol at room temperature . The reaction flask is evacuated and subsequently filled with H2. The resulting mixture is allowed to stir under a hydrogen atmosphere for 3 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11N2S/c11-8-4-3-7 (6-9 (8)12)10-2-1-5-13-10/h1-6,13H,11-12H2 . This indicates that the molecule consists of a benzene ring with two amine groups at positions 1 and 2, and a thiophene ring attached at position 4.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at a temperature between 28°C .Scientific Research Applications
4-(thiophen-2-yl)benzene-1,2-diamine has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various pharmaceuticals, such as anti-cancer agents, anti-inflammatory agents, and anti-bacterial agents. Additionally, it has been used in the synthesis of polymers and other materials for use in drug delivery systems.
Mechanism of Action
Target of Action
Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It has been used in the construction of a covalent organic framework (cof)-based host-guest system . This system was formed by inserting an electron-withdrawing guest into the open space of the COF host, which has an electron-donating property .
Biochemical Pathways
Thiophene-based molecules have been known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
It is known that the compound is a powder at room temperature , which could potentially influence its bioavailability.
Result of Action
It has been used in the construction of a cof-based host-guest system, which triggered the electrochemiluminescence (ecl) emission of the non-emitting cof host .
Action Environment
It is known that the compound is stable at room temperature , which could potentially influence its action and efficacy.
Advantages and Limitations for Lab Experiments
The use of 4-(thiophen-2-yl)benzene-1,2-diamine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is readily available. Additionally, it is relatively easy to synthesize and purify. However, there are some limitations to its use in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store for long periods of time. Additionally, it is toxic and must be handled with care.
Future Directions
There are a number of potential future directions for 4-(thiophen-2-yl)benzene-1,2-diamine research. Further research into its mechanism of action and biochemical and physiological effects could lead to new and improved pharmaceuticals. Additionally, further research into its potential applications in drug delivery systems could lead to more effective treatments. Finally, research into its potential toxicity and safety could lead to improved safety protocols for its use in laboratory experiments.
Synthesis Methods
4-(thiophen-2-yl)benzene-1,2-diamine can be synthesized through a two-step process. The first step is the condensation reaction of 2-thiophenecarboxaldehyde and aniline, which yields 4-thiophenecarboxaldehyde. This can be done in a solvent such as ethanol and in the presence of a base such as sodium hydroxide. The second step is the reduction of the 4-thiophenecarboxaldehyde to this compound using a reducing agent such as sodium borohydride. This reaction can be carried out in a solvent such as acetonitrile.
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(thiophen-2-yl)benzene-1,2-diamine involves the reaction of 2-aminobenzonitrile with thiophene-2-carboxaldehyde in the presence of a reducing agent to form the intermediate 4-(thiophen-2-yl)benzene-1,2-diamine.", "Starting Materials": [ "2-aminobenzonitrile", "thiophene-2-carboxaldehyde", "reducing agent" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzonitrile and thiophene-2-carboxaldehyde in a suitable solvent such as ethanol or methanol.", "Step 2: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the reaction mixture.", "Step 3: Stir the reaction mixture at room temperature for several hours until the reaction is complete.", "Step 4: Filter the reaction mixture to remove any solid impurities.", "Step 5: Purify the crude product by recrystallization or column chromatography to obtain 4-(thiophen-2-yl)benzene-1,2-diamine as a white solid." ] } | |
471239-63-1 | |
Molecular Formula |
C10H10N2S |
Molecular Weight |
190.3 |
Purity |
95 |
Origin of Product |
United States |
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